Disilver sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

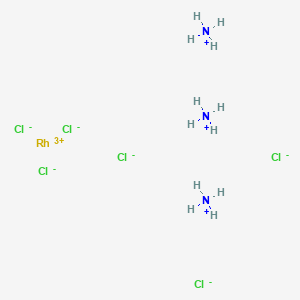

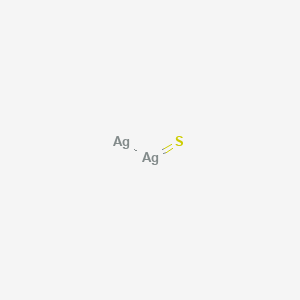

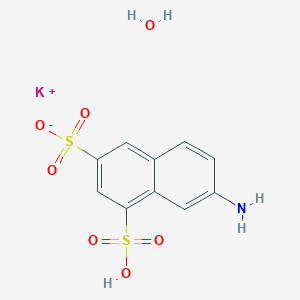

Disilver sulfide, also known as silver(I) sulfide, is an inorganic compound with the formula Ag₂S. It is a dense black solid and the only sulfide of silver. This compound is known for its role in the tarnishing of silverware and other silver objects. This compound is insoluble in most solvents but can be degraded by strong acids .

Preparation Methods

Disilver sulfide can be synthesized through various methods. One common method involves passing hydrogen sulfide gas through an aqueous solution of silver nitrate, resulting in the precipitation of this compound . The reaction is as follows:

2AgNO3+H2S→Ag2S+2HNO3

Other methods include hydrothermal and solvothermal synthesis, which are promising for preparing this compound in different morphologies such as leaf-like nanosheets, flake or star-shaped crystallites, and hollow particles . These methods involve the use of high temperatures and pressures to facilitate the reaction.

Chemical Reactions Analysis

Disilver sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with hydrochloric acid to produce silver chloride and hydrogen sulfide :

Ag2S+2HCl→2AgCl+H2S

It also reacts with nitric acid to form silver sulfate, nitric oxide, and water :

Ag2S+2HNO3→Ag2SO4+2NO+H2O

These reactions typically involve strong acids and result in the formation of different silver compounds.

Scientific Research Applications

Disilver sulfide has been extensively studied for its applications in various fields. In chemistry, it is used as a photosensitizer in photography. In biology and medicine, this compound nanoparticles are explored for their potential use in biosensors and infrared detectors . The compound’s narrow band gap energy, mechanical and thermal stability, and ease of synthesis make it a potential photocatalyst for the degradation of organic dyes .

In industry, this compound is used in the production of glazes for ceramics, providing a glassy or metallic sheen to the glaze .

Mechanism of Action

The mechanism of action of disilver sulfide involves its interaction with various molecular targets and pathways. In the context of its use as a photocatalyst, this compound absorbs light energy, which excites electrons and creates electron-hole pairs. These pairs then participate in redox reactions, leading to the degradation of organic pollutants .

In biological applications, this compound nanoparticles can interact with cellular components, potentially leading to antimicrobial effects. The exact molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Disilver sulfide can be compared with other metal sulfides such as lead sulfide, cadmium sulfide, mercury sulfide, and copper(II) sulfide . Each of these compounds has unique properties and applications. For example:

Lead sulfide (PbS): Known for its use in infrared detectors and photovoltaic cells.

Cadmium sulfide (CdS): Used in solar cells and light-emitting diodes.

Mercury sulfide (HgS): Utilized in pigments and as a semiconductor.

Copper(II) sulfide (CuS): Employed in batteries and as a catalyst.

This compound stands out due to its unique combination of properties, including its narrow band gap energy and high absorption coefficient, making it suitable for applications in photocatalysis and optoelectronics .

Properties

IUPAC Name |

silver;sulfanylidenesilver |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.S |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWNMDUAUUAHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ag].[Ag] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21548-73-2 |

Source

|

| Record name | Silver sulfide (Ag2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21548-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)

![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)